CBI-BB ZERO/005511, also known by its chemical identifier 883290-90-2, is a synthetic compound primarily classified within the category of triazole derivatives. This compound has garnered attention in chemical research due to its unique properties and potential applications in various scientific fields, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including BenchChem, where it is available for purchase. CBI-BB ZERO/005511 is categorized under heterocyclic compounds, specifically as a substituted triazole. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities.
The synthesis of CBI-BB ZERO/005511 involves a specific reaction between 3-(3-pyridinyl)-1H-1,2,4-triazole and ethyl bromoacetate. The reaction is typically conducted under basic conditions which facilitate the nucleophilic substitution necessary for the formation of the final product.
Key steps in the synthesis include:
The molecular formula of CBI-BB ZERO/005511 is C8H8BrN5O2, indicating that it contains eight carbon atoms, eight hydrogen atoms, one bromine atom, five nitrogen atoms, and two oxygen atoms. The structure features a triazole ring fused with a pyridine moiety, which contributes to its biological activity.
The compound can be represented using standard chemical notation:
CC(=O)N1C(=N)C(=C(N=N1)C=C)C=C
ZVHSRZQFJXKXQK-UHFFFAOYSA-N
CBI-BB ZERO/005511 can participate in various chemical reactions typical for triazole derivatives. These include:
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction processes.
The mechanism of action for CBI-BB ZERO/005511 is primarily associated with its interactions at the molecular level in biological systems. Although specific pathways may vary depending on the application:
Data supporting these mechanisms typically come from pharmacological studies assessing the compound's efficacy and potency against target biomolecules.
CBI-BB ZERO/005511 has several scientific uses:
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8